molecular formula C9H9NOS B1359714 1-Ethoxy-3-isothiocyanatobenzene CAS No. 3701-44-8

1-Ethoxy-3-isothiocyanatobenzene

Cat. No.: B1359714
CAS No.: 3701-44-8
M. Wt: 179.24 g/mol
InChI Key: QETAUIVXAOCKML-UHFFFAOYSA-N
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Description

1-Ethoxy-3-isothiocyanatobenzene is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is characterized by the presence of an ethoxy group (-OCH2CH3) and an isothiocyanate group (-N=C=S) attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-3-isothiocyanatobenzene can be synthesized through a multi-step process involving the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate salt, followed by elimination to produce the isothiocyanate product . The reaction typically involves the use of cyanuric acid as the desulfurylation reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-isothiocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with thiols can produce thioamide compounds.

Scientific Research Applications

1-Ethoxy-3-isothiocyanatobenzene has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: The compound can be used to modify proteins and peptides by reacting with amino groups, allowing for the study of protein function and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-isothiocyanatobenzene involves the reactivity of the isothiocyanate group. The isothiocyanate group can react with nucleophiles, such as amino groups in proteins, to form stable thiourea linkages. This reactivity allows the compound to modify biological molecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

1-Ethoxy-3-isothiocyanatobenzene can be compared with other isothiocyanate-containing compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. These compounds share similar reactivity due to the presence of the isothiocyanate group but differ in their substituents and overall structure. The ethoxy group in this compound provides unique properties, such as increased solubility in organic solvents, compared to other isothiocyanates .

List of Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • 1-Ethoxy-2-isothiocyanatobenzene
  • 1-Butoxy-3-isothiocyanatobenzene

Properties

IUPAC Name

1-ethoxy-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETAUIVXAOCKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633971
Record name 1-Ethoxy-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3701-44-8
Record name 1-Ethoxy-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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